

# The Core of Innate Immunity: MyD88-Dependent Signaling

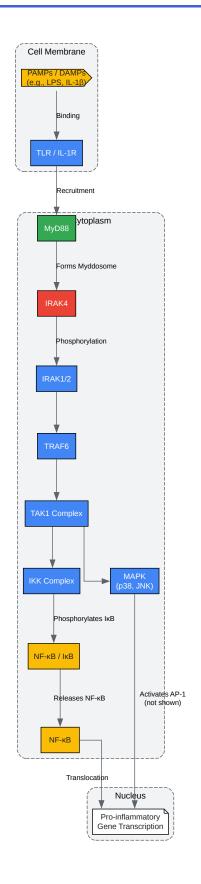
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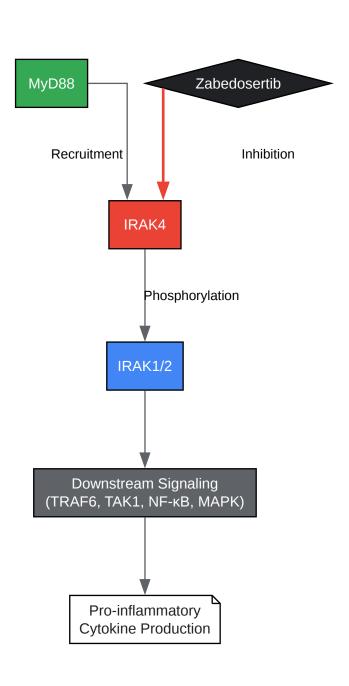
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The innate immune system relies on the rapid detection of pathogens and danger signals to initiate an inflammatory response. This process is largely mediated by Toll-like Receptors (TLRs) and the Interleukin-1 Receptor (IL-1R) family. A critical convergence point for these signaling pathways is the adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[1][2][3]

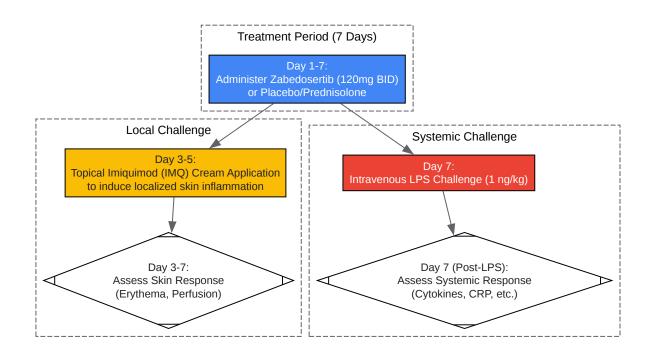
Upon ligand binding, TLRs (with the exception of TLR3) and IL-1R recruit MyD88 to form a receptor-signaling complex.[1][4] MyD88, in turn, recruits IRAK4, a serine/threonine kinase, leading to the formation of a higher-order signaling complex known as the Myddosome.[1][5] Within the Myddosome, IRAK4 undergoes autophosphorylation and then phosphorylates IRAK1 or IRAK2.[1] This kinase cascade activates downstream pathways, primarily the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] The culmination of this signaling is the nuclear translocation of transcription factors that drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), IL-1 $\beta$ , IL-6, and IL-17.[1][7]











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